REACTION_CXSMILES
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[Br:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][N:11]=1>O1CCCC1>[Br:1][C:13]1[C:14]([C:16]([F:17])([F:19])[F:18])=[CH:15][C:10]([NH2:9])=[N:11][CH:12]=1
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Name
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Quantity
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112.14 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
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Quantity
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97.26 g
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Type
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reactant
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Smiles
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NC1=NC=CC(=C1)C(F)(F)F
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Name
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4b
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
|
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Quantity
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575 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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4b
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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4b
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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Name
|
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Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
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Quantity
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725 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-5 (± 3) °C
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Type
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CUSTOM
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Details
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Stir
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Charge a nitrogen-
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Type
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CUSTOM
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Details
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flushed 3 L reactor
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Type
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CUSTOM
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Details
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that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet
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Type
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ADDITION
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Details
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Charge a nitrogen-
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Type
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CUSTOM
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Details
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flushed 1 L round bottom 4-neck flask
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Type
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STIRRING
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Details
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Stir
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Type
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TEMPERATURE
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Details
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maintaining an internal temperature of 0±3° C.
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Type
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ADDITION
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Details
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throughout the addition
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Type
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WASH
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Details
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Rinse
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Type
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ADDITION
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Details
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the 1 L flask and addition funnel with 44 g (50 mL) of tetrahydrofuran
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Type
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ADDITION
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Details
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add the
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Type
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WASH
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Details
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wash to the reaction mixture
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Type
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TEMPERATURE
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Details
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Warm the solution to 20±3° C. over 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
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Details
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Check for completeness of the reaction
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Type
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CUSTOM
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Details
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Quench
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Type
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DISSOLUTION
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Details
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dissolved in 475 mL of water over 10 minutes
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Duration
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10 min
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Type
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TEMPERATURE
|
Details
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maintaining a batch temperature of 20±3° C.
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Type
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ADDITION
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Details
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throughout the addition
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Type
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STIRRING
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Details
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Stir for 1 h after the quench
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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Concentrate (internal temp=25° C., 50 mbar)
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Type
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CUSTOM
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Details
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to remove tetrahydrofuran
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Type
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ADDITION
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Details
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Add 379 g (500 mL) of tert-butyl methyl ether
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Type
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STIRRING
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Details
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Stir
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Type
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TEMPERATURE
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Details
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warm the resulting solution/suspension to 30±3° C.
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Type
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STIRRING
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Details
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stir for 15 minutes
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Duration
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15 min
|
Type
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CUSTOM
|
Details
|
Separate the phases
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Type
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WASH
|
Details
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Wash the
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Type
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EXTRACTION
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Details
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extract four times with a solution of 32 g of sodium chloride
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Type
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DISSOLUTION
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Details
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dissolved in 768 g (768 mL) of water (4×200 mL per wash)
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Type
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CUSTOM
|
Details
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separating the phases after each wash
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Type
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WASH
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Details
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Finally, wash the
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Type
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EXTRACTION
|
Details
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extract with 150 g (150 mL) of water
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Type
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CUSTOM
|
Details
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Separate the phases
|
Type
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ADDITION
|
Details
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Charge 152 g (200 mL) of tert-butyl methyl ether
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Type
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CONCENTRATION
|
Details
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Partially concentrate (57±3° C.) to a volume of 350 mL
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Type
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TEMPERATURE
|
Details
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Cool to 50° C.
|
Type
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ADDITION
|
Details
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add 265 g (350 mL) of tert-butyl methyl ether
|
Type
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CONCENTRATION
|
Details
|
the concentration (57±3° C.) until a batch volume of 350 mL
|
Type
|
TEMPERATURE
|
Details
|
Cool to 50° C.
|
Type
|
ADDITION
|
Details
|
add 265 g (350 mL) of tert-butyl methyl ether
|
Type
|
CONCENTRATION
|
Details
|
the concentration (57±3° C.) until a batch volume of 350 mL
|
Type
|
TEMPERATURE
|
Details
|
Cool to 50° C.
|
Type
|
ADDITION
|
Details
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add 103 g (150 mL) of tert-butyl methyl ether
|
Type
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TEMPERATURE
|
Details
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to raise the batch volume to 500 mL
|
Type
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ADDITION
|
Details
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Charge 1026 g (1500 mL) of heptane over 15 minutes
|
Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
maintaining 45±3° C. throughout the addition
|
Type
|
TEMPERATURE
|
Details
|
Slowly increase the vacuum
|
Type
|
CONCENTRATION
|
Details
|
concentrate (internal temp=40° C. to 50° C.) to a batch volume of 1000 mL
|
Type
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DISTILLATION
|
Details
|
the distillation
|
Type
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TEMPERATURE
|
Details
|
further increase the vacuum (slowly) and
|
Type
|
CONCENTRATION
|
Details
|
concentrate (internal temp=25° C. to 40° C.) to a batch volume of 500 mL
|
Type
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STIRRING
|
Details
|
Stir the resulting suspension at 0° C. for 30 min
|
Duration
|
30 min
|
Type
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FILTRATION
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Details
|
Filter the solids
|
Type
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WASH
|
Details
|
Wash the filter cake with 68 g (100 mL) of cold (0° C.) heptane (containing 30 ppm Octastat)
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Type
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CUSTOM
|
Details
|
Dry the solids (40° C., 50 mbar) for 16 h
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Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=NC1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109.8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |